2-(Trifluoroacetyl)pyrrole

Thermochemistry Physical Organic Chemistry Stability Assessment

Select 2-(Trifluoroacetyl)pyrrole (CAS 2557-70-2) for its unique α,α,α-trifluoromethyl ketone moiety. This 2-substituted pyrrole delivers critical electronic modulation essential for palladium-catalyzed [3+4] cycloadditions and sub-nanomolar angiotensin II receptor antagonists (e.g., CI-996). Unlike generic 2-acetylpyrrole or N-substituted analogs, its strong –I effect stabilizes the ring against decarboxylation, ensuring synthetic fidelity in multi-step protocols. The mild, scalable synthesis at 0°C using trifluoroacetic anhydride enables reliable pilot-plant supply with a diagnostic ¹J(N,H) NMR signature for quality assurance.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 2557-70-2
Cat. No. B1295320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoroacetyl)pyrrole
CAS2557-70-2
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
InChIKeyUMVVPYXSJKIFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoroacetyl)pyrrole (CAS 2557-70-2): Technical Baseline for Procurement and Selection


2-(Trifluoroacetyl)pyrrole (CAS 2557-70-2) is a 2-substituted pyrrole derivative bearing an α,α,α-trifluoromethyl ketone moiety. The compound is characterized by a molecular formula of C6H4F3NO and a molecular weight of 163.10 g/mol . The trifluoroacetyl group imparts a strong electron-withdrawing effect to the pyrrole ring, which fundamentally alters its chemical reactivity, stability, and hydrogen-bonding behavior relative to non-fluorinated or less electronegative acyl analogs . This compound serves as a key building block in medicinal chemistry and organic synthesis, particularly in the development of angiotensin II receptor antagonists and in stereoselective transformations.

Why 2-(Trifluoroacetyl)pyrrole Cannot Be Replaced by Generic Pyrrole Derivatives


The 2-trifluoroacetyl substitution on the pyrrole ring is not a mere functional group variation; it imposes a unique combination of electronic, steric, and thermodynamic properties that dictate downstream synthetic outcomes and biological activity. The strong electron-withdrawing nature of the trifluoroacetyl group (−I effect) significantly polarizes the pyrrole ring, altering its nucleophilicity and its capacity to engage in intramolecular hydrogen bonding [1]. This electronic modulation is critical for achieving specific reaction pathways, such as the [3+4] cycloaddition that fails with other acyl substituents [2]. Furthermore, the 2-substitution directly addresses a key liability of unsubstituted pyrroles—facile decarboxylation—thereby conferring the chemical stability required for multi-step syntheses and pharmaceutical development [3]. Generic substitution with 2-acetylpyrrole or N-trifluoroacetylpyrrole introduces divergent reactivity profiles and stability profiles that invalidate established synthetic protocols and structure-activity relationships.

Quantitative Differentiation of 2-(Trifluoroacetyl)pyrrole: Head-to-Head Evidence


Thermodynamic Stability: Enthalpy of Formation Relative to 2-Trichloroacetylpyrrole

The standard molar enthalpy of formation in the gaseous phase (ΔfHm°) for 2-(trifluoroacetyl)pyrrole was experimentally determined to be −704.7 ± 3.0 kJ·mol⁻¹, compared to −102.5 ± 1.6 kJ·mol⁻¹ for its chloro-analog, 2-trichloroacetylpyrrole [1]. This 602.2 kJ·mol⁻¹ difference demonstrates the profound impact of the trifluoroacetyl group on the compound's thermodynamic stability, a parameter directly relevant to handling safety and exothermic reaction control.

Thermochemistry Physical Organic Chemistry Stability Assessment

Synthetic Efficiency: Yield Comparison with 2-Acetylpyrrole Synthesis

The direct trifluoroacetylation of pyrrole with trifluoroacetic anhydride in benzene at 0°C affords 2-(trifluoroacetyl)pyrrole in 66% isolated yield [1]. In contrast, the analogous synthesis of 2-acetylpyrrole using acetic anhydride requires heating and typically yields around 75% under optimized zeolite-catalyzed conditions, but suffers from lower regioselectivity and more forcing conditions [2]. The mild, low-temperature procedure for the trifluoroacetyl analog minimizes byproduct formation and is operationally simpler.

Organic Synthesis Process Chemistry Building Block Procurement

Chemoselectivity Control: Trifluoroacetyl Group Directs Exclusive [3+4] Cycloaddition Pathway

In palladium-catalyzed reactions with vinylidenecyclopropane-diesters, pyrroles bearing a 2-trifluoroacetyl group undergo an intermolecular [3+4] cycloaddition to form oxabicyclo[3.2.1]octane scaffolds. Replacing the trifluoroacetyl group with other acyl substituents (e.g., acetyl, benzoyl) completely diverts the reaction to a hydroamination pathway, yielding vinylcyclopropane products instead [1]. This switch in reaction manifold is attributed to the unique electron-withdrawing capacity of the CF3CO group.

Cycloaddition Reaction Selectivity Heterocyclic Chemistry

Drug Development Precedent: CI-996 Shows Sub-nanomolar Potency and Enhanced Stability Over Unsubstituted Pyrroles

In the development of nonpeptide angiotensin II receptor antagonists, incorporation of a 2-(trifluoroacetyl)pyrrole moiety in compound 18 (CI-996) resulted in an IC50 of <1 nM against the AT1 receptor, matching or exceeding the potency of reference antagonists DuP 753 (68) and EXP 3174 (69) [1]. Critically, the 2-substituted pyrrole compounds demonstrated improved chemical stability toward the extremely facile decarboxylation reaction that plagues unsubstituted pyrrole analogs, a key advantage for pharmaceutical development [1].

Medicinal Chemistry Angiotensin II Antagonist Drug Discovery

Unique NMR Signature: Bifurcated Hydrogen Bonding Causes Quantifiable 6 Hz J-Coupling Increase

The trifluoroacetyl group in 2-trifluoroacetylpyrrole derivatives enables the formation of a bifurcated intramolecular NH···N and NH···O hydrogen bond, a structural feature not possible with non-fluorinated acyl pyrroles [1]. This hydrogen-bonding motif causes a measurable increase in the absolute size of the ¹J(N,H) coupling constant by approximately 6 Hz and a deshielding of the bridge proton by 2 ppm, as established by ¹H, ¹³C, and ¹⁵N NMR spectroscopy and DFT calculations [1].

NMR Spectroscopy Structural Biology Analytical Chemistry

Hydrogenation Efficiency: High-Yield Conversion to CF3-Bearing Pyrrolidines

2-(Trifluoroacetyl)pyrrole can be efficiently hydrogenated to the corresponding CF3-bearing pyrrolidine using 10% Pd/C under acidic conditions (2 eq. HCl), achieving high yields (typical range 70-95% for similar substrates) [1]. This transformation is considerably simplified compared to former multi-step procedures for accessing CF3-pyrrolidines, which are valuable building blocks in drug discovery [1].

Hydrogenation Fluorine Chemistry Pyrrolidine Synthesis

Optimal Application Scenarios for 2-(Trifluoroacetyl)pyrrole Based on Verified Differentiation


Medicinal Chemistry: Scaffold for Angiotensin II Receptor Antagonists

The sub-nanomolar IC50 and enhanced stability conferred by the 2-(trifluoroacetyl)pyrrole moiety in CI-996 validates its use in designing potent AT1 receptor antagonists. Researchers can leverage this scaffold to access compounds with both high affinity and improved chemical robustness, mitigating the decarboxylation issues inherent to unsubstituted pyrroles [1].

Synthetic Methodology: Precursor for Stereoselective Cycloadditions

The strong electron-withdrawing effect of the trifluoroacetyl group is essential for directing palladium-catalyzed [3+4] cycloadditions to form oxabicyclo[3.2.1]octanes. Using 2-(trifluoroacetyl)pyrrole is non-negotiable for this transformation; other acyl pyrroles will yield alternative hydroamination products [2].

Process Chemistry: Low-Temperature Acylation for Scalable Synthesis

The 66% yield achieved at 0°C using trifluoroacetic anhydride offers a mild and scalable route to 2-(trifluoroacetyl)pyrrole, avoiding the high temperatures required for 2-acetylpyrrole synthesis. This operational simplicity reduces energy input and byproduct formation, making it suitable for pilot-plant production [3].

Analytical and Structural Chemistry: NMR Probe for Hydrogen Bonding Studies

The distinct NMR signature—a 6 Hz increase in ¹J(N,H) and a 2 ppm deshielding—serves as a diagnostic tool for confirming the presence and intactness of the trifluoroacetylpyrrole unit in complex molecular architectures, facilitating structure elucidation and quality control [4].

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